molecular formula C15H12ClF4NO3S B2571944 3-chloro-4-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351634-41-7

3-chloro-4-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2571944
M. Wt: 397.77
InChI Key: IUIJUWZJGIZDEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of a related compound involved the transformation of a chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Synthesis and Biochemical Applications

Sulfonamides, including those structurally related to the specified compound, have been extensively studied for their synthesis and biochemical applications. For instance, sulfonamides have been developed as high-affinity inhibitors for enzymes such as kynurenine 3-hydroxylase, demonstrating significant potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This pathway is crucial for understanding various neurological conditions, indicating that structurally similar compounds could be researched for similar applications.

Fluorination Agents and Their Development

The role of fluorine in organic compounds, including sulfonamides, is significant due to the unique properties of fluorinated compounds in research and industry. The historical development of N-F fluorinating agents, including N-fluoro-N-alkylarenesulfonamides, has been detailed, showcasing the evolution of fluorination techniques and the utility of these agents in various domains of chemistry (Umemoto et al., 2021). This suggests that the specified compound, with its fluorine substitutions, could be of interest in the development of new fluorinating agents or methodologies.

Novel Scaffolds for Receptor Antagonism

Research into sulfonamide derivatives has identified novel scaffolds for receptor antagonism, such as the development of nonsteroidal progesterone receptor antagonists (Yamada et al., 2016). This highlights the potential for structurally related sulfonamides to serve as foundational compounds in the development of new therapies targeting various physiological systems.

properties

IUPAC Name

3-chloro-4-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4NO3S/c16-12-8-11(6-7-13(12)17)25(23,24)21-9-14(22,15(18,19)20)10-4-2-1-3-5-10/h1-8,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIJUWZJGIZDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

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